![molecular formula C17H16FN3O2 B2895018 6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide CAS No. 2411296-07-4](/img/structure/B2895018.png)
6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide, commonly known as FP2.6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. 6, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
FP2.6 exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FP2.6 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FP2.6 has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that FP2.6 can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. Additionally, animal studies have shown that FP2.6 can improve cognitive function and reduce the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FP2.6 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of these targets in disease pathogenesis and evaluate the potential of FP2.6 as a therapeutic agent. However, one limitation of using FP2.6 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on FP2.6. One area of interest is the development of novel analogs that exhibit improved solubility and pharmacokinetic properties. Additionally, further investigation into the mechanism of action of FP2.6 and its potential as a treatment for neurodegenerative diseases is warranted. Finally, the potential of FP2.6 as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis, should be explored.
Synthesis Methods
FP2.6 is synthesized through a multi-step process that involves the reaction of 2-chloronicotinic acid with 4-aminobenzyl alcohol in the presence of a base to form the corresponding amide. This intermediate is then reacted with 2-oxopyrrolidine in the presence of a coupling agent to give the final product, FP2.6.
Scientific Research Applications
FP2.6 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, FP2.6 has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-7-2-6-14(20-15)17(23)19-13-5-1-4-12(10-13)11-21-9-3-8-16(21)22/h1-2,4-7,10H,3,8-9,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBGFRCZBUSBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)NC(=O)C3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.